2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole
CAS No.: 206882-15-7
Cat. No.: VC21349071
Molecular Formula: C12H22N4OS
Molecular Weight: 270.4 g/mol
* For research use only. Not for human or veterinary use.
![2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole - 206882-15-7](/images/no_structure.jpg)
CAS No. | 206882-15-7 |
---|---|
Molecular Formula | C12H22N4OS |
Molecular Weight | 270.4 g/mol |
IUPAC Name | 2-amino-N-[2-[di(propan-2-yl)amino]ethyl]-1,3-thiazole-4-carboxamide |
Standard InChI | InChI=1S/C12H22N4OS/c1-8(2)16(9(3)4)6-5-14-11(17)10-7-18-12(13)15-10/h7-9H,5-6H2,1-4H3,(H2,13,15)(H,14,17) |
Standard InChI Key | ZWQVTLOUYHUIKH-UHFFFAOYSA-N |
SMILES | CC(C)N(CCNC(=O)C1=CSC(=N1)N)C(C)C |
Canonical SMILES | CC(C)N(CCNC(=O)C1=CSC(=N1)N)C(C)C |
Chemical Identity and Structure
2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole is a heterocyclic compound featuring a 1,3-thiazole ring with an amino group at position 2 and an aminocarbonyl substituent at position 4. The compound represents an important chemical entity in pharmaceutical research, particularly as a related compound to acotiamide, which is used for gastrointestinal motility disorders.
Basic Properties
The compound has the following fundamental characteristics:
Property | Information |
---|---|
IUPAC Name | 2-amino-N-[2-[di(propan-2-yl)amino]ethyl]-1,3-thiazole-4-carboxamide |
CAS Registry Number | 206882-15-7 |
Molecular Formula | C₁₂H₂₂N₄OS |
Molecular Weight | 270.39 g/mol |
Alternative Names | Acotiamide impurity 5 |
Structure | Five-membered thiazole ring with amino group at C-2 position and aminocarbonyl chain at C-4 position |
The molecular structure contains several key functional groups that contribute to its chemical reactivity and potential biological activity: an amino group, a thiazole ring (containing both sulfur and nitrogen heteroatoms), and an amide linkage connecting to a diisopropylaminoethyl chain .
Relationship to Acotiamide
2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole is primarily documented as an impurity associated with the pharmaceutical compound acotiamide, which has the full name 2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole .
Structural Comparison
The key difference between acotiamide and 2-amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole lies in the substitution at the 2-position of the thiazole ring:
Compound | Substitution at 2-position | Full Structure |
---|---|---|
2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole | Amino group (-NH₂) | 1,3-thiazole core with amino at C-2 and diisopropylaminoethyl-aminocarbonyl at C-4 |
Acotiamide | N-(4,5-dimethoxy-2-hydroxybenzoyl)amino group | Same thiazole core and C-4 substituent but with complex benzoyl derivative at C-2 |
This structural relationship suggests that 2-amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole might be formed during either the synthesis or metabolism of acotiamide .
Pharmaceutical Significance
Relation to Acotiamide's Therapeutic Properties
Acotiamide is described as having "particularly excellent effects for the improvement of gastrointestinal dysmotility" . As a structural precursor or metabolite of acotiamide, 2-amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole may share some pharmacological properties or play a role in the metabolism or action of acotiamide.
The 2-amino-1,3-thiazole moiety is considered "a good scaffold for future pharmacologically active 1,3,4-thiadiazole derivatives" , suggesting potential for further development of derivatives with enhanced biological activities.
Structure-Activity Relationships
Understanding the structure-activity relationships of 2-amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole requires examination of how the different structural components contribute to potential biological activity.
Key Structural Elements
Research on similar compounds has demonstrated that modifications to these key structural elements can significantly alter biological activity, selectivity, and pharmacokinetic properties.
Analytical Characterization
While specific analytical data for 2-amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole is limited in the available literature, standard analytical techniques used for similar thiazole derivatives provide a framework for its characterization.
For reference, related compounds such as 2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole show ¹H-NMR signals at δ 1.32-1.35 (isopropyl methyl groups), 3.17-3.70 (methylene and methine protons), and 7.49-8.23 (aromatic protons) .
The 2-aminothiazole scaffold has been described as "a promising scaffold identified as a potent inhibitor" for various biological targets, suggesting that further exploration of 2-amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole could lead to valuable therapeutic discoveries .
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